molecular formula C26H26N2O2 B12885668 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole

2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole

Cat. No.: B12885668
M. Wt: 398.5 g/mol
InChI Key: IKIUDSRSTKADPM-UHFFFAOYSA-N
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Description

2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole is a complex organic compound featuring multiple functional groups, including oxazole rings and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxazole rings through cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazole rings and naphthalene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalene
  • 4,4-Dimethyl-4,5-dihydrooxazole derivatives

Uniqueness

The uniqueness of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole lies in its combination of structural features, which confer distinct chemical and biological properties. Its dual oxazole rings and naphthalene core make it a versatile compound for various applications, setting it apart from other similar molecules.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C26H26N2O2/c1-25(2)15-29-23(27-25)20-12-8-7-11-19(20)22-18-10-6-5-9-17(18)13-14-21(22)24-28-26(3,4)16-30-24/h5-14H,15-16H2,1-4H3

InChI Key

IKIUDSRSTKADPM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C4C5=NC(CO5)(C)C)C

Origin of Product

United States

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